N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide
CAS No.:
Cat. No.: VC15015375
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2S |
|---|---|
| Molecular Weight | 255.34 g/mol |
| IUPAC Name | N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
| Standard InChI | InChI=1S/C11H17N3O2S/c1-7(2)6-9-13-14-11(17-9)12-10(15)8-4-3-5-16-8/h7-8H,3-6H2,1-2H3,(H,12,14,15) |
| Standard InChI Key | LCVCWUOETXLORX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2CCCO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features:
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A 1,3,4-thiadiazole ring substituted with an isobutyl group at position 5.
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A tetrahydrofuran-2-carboxamide group linked to the thiadiazole’s nitrogen at position 2.
The IUPAC name, N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide, reflects this arrangement. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₂S |
| Molecular Weight | 255.34 g/mol |
| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2CCCO2 |
| InChI Key | LCVCWUOETXLORX-UHFFFAOYSA-N |
The isobutyl group enhances lipophilicity, potentially improving membrane permeability, while the THF ring introduces conformational rigidity .
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~680 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: A molecular ion peak at m/z 255.34 and fragment ions at m/z 167 (THF-carboxamide) and m/z 88 (isobutyl-thiadiazole).
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves a two-step process:
Step 1: Formation of 5-Isobutyl-1,3,4-thiadiazol-2-amine
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Condensation: Isobutyraldehyde reacts with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
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Cyclization: Oxidative cyclization using bromine or iodine yields the 5-isobutyl-1,3,4-thiadiazol-2-amine.
Step 2: Amide Coupling
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Activation: Tetrahydrofuran-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
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Coupling: The acyl chloride reacts with 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., triethylamine) to yield the final product .
Optimization Challenges
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Yield: Reported yields range from 45% to 62%, limited by side reactions during cyclization.
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Purity: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the compound from byproducts like N-acetyl derivatives .
Biological Activities and Mechanisms
Thiadiazole Pharmacophore
Thiadiazoles inhibit enzymes via metal coordination (e.g., zinc in matrix metalloproteinases) or hydrogen bonding with active-site residues . For example:
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis by binding to penicillin-binding proteins .
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Anticancer Potential: Induction of apoptosis via caspase-3 activation observed in analogs .
Role of the Tetrahydrofuran Moiety
The THF ring may:
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Enhance bioavailability by increasing water solubility via hydrogen bonding.
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Stabilize binding conformations through ring puckering effects.
Research Gaps and Future Directions
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